5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole

stereochemistry chiral resolution enantiomeric purity

5-[(3AS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole (CAS 1820572-39-1) is a conformationally constrained bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo-based small molecule bearing a 1,2,4-oxadiazole heterocycle. The core octahydrocyclopenta[c]pyrrole motif (also designated 3-azabicyclo[3.3.0]octane) is a privileged scaffold employed across multiple therapeutic programmes including SHP2 allosteric inhibitors (e.g., US10435389B2), calcium-channel modulators, triple-reuptake inhibitors, and GlyT1 inhibitors.

Molecular Formula C16H19N3O
Molecular Weight 269.348
CAS No. 1820572-39-1
Cat. No. B2679173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole
CAS1820572-39-1
Molecular FormulaC16H19N3O
Molecular Weight269.348
Structural Identifiers
SMILESC1CC2CNCC2(C1)C3=NC(=NO3)CC4=CC=CC=C4
InChIInChI=1S/C16H19N3O/c1-2-5-12(6-3-1)9-14-18-15(20-19-14)16-8-4-7-13(16)10-17-11-16/h1-3,5-6,13,17H,4,7-11H2/t13-,16-/m1/s1
InChIKeyKJOASHGQLQCNGS-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3AS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole (CAS 1820572-39-1) — Procurement-Relevant Profile


5-[(3AS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole (CAS 1820572-39-1) is a conformationally constrained bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo-based small molecule bearing a 1,2,4-oxadiazole heterocycle . The core octahydrocyclopenta[c]pyrrole motif (also designated 3-azabicyclo[3.3.0]octane) is a privileged scaffold employed across multiple therapeutic programmes including SHP2 allosteric inhibitors (e.g., US10435389B2), calcium-channel modulators, triple-reuptake inhibitors, and GlyT1 inhibitors [1]. This specific compound incorporates a benzyl substituent at the oxadiazole 3-position and a defined (3AS,6aS) stereochemical configuration, distinguishing it from racemic and regioisomeric analogues frequently encountered in screening libraries. The molecule is supplied primarily as the free base (purity ≥95%) and is also available as the hydrochloride salt (CAS 1807937-76-3) to facilitate formulation and solubility studies [2].

5-[(3AS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole — Why In-Class Substitution Is Inadequate


Within the octahydrocyclopenta[c]pyrrole-oxadiazole chemotype, subtle architectural variations drive divergent pharmacological and physicochemical profiles that preclude simple interchangeability. The 1,2,4-oxadiazole regioisomer positions the ring heteroatoms in a geometry that presents distinct hydrogen-bond-acceptor vectors compared with the 1,3,4-oxadiazole series (e.g., rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole) . The benzyl substituent at the oxadiazole 3-position introduces a methylene spacer that alters conformational flexibility and lipophilicity relative to directly attached phenyl (CAS 1807937-11-6) or cyclopropylmethyl (CAS 1955515-44-2) analogues . Furthermore, the (3AS,6aS) single-enantiomer-pair specification avoids the confounding biological readouts commonly observed with racemic mixtures (e.g., CAS 1807937-76-3), where the two enantiomers may exhibit divergent target engagement, metabolic stability, or off-target liability . These structural nuances manifest in measurable differences in solubility, permeability, and target-binding geometry that make one member of the series irreplaceable by another in a structure–activity relationship (SAR) campaign or lead-optimisation programme.

5-[(3AS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole — Quantitative Differentiation Evidence vs. Closest Analogues


Stereochemical Identity: Defined (3AS,6aS) Enantiomer Pair vs. Racemate

The target compound is specified as the single enantiomer pair (3AS,6aS), whereas the closely related hydrochloride salt (CAS 1807937-76-3) is supplied as a racemic mixture. In medicinal chemistry programmes, the use of enantiopure material eliminates the risk of divergent biological activity between enantiomers, which can confound structure–activity relationship interpretation and lead to inflated false-positive rates in screening cascades . The (3AS,6aS) configuration locks the bicyclo[3.3.0]octane ring junction into a single relative orientation, ensuring consistent three-dimensional presentation of the oxadiazole and benzyl pharmacophores.

stereochemistry chiral resolution enantiomeric purity

Oxadiazole Regioisomerism: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Pharmacophore Geometry

The target compound incorporates a 1,2,4-oxadiazole ring, in which the oxygen atom and two nitrogen atoms are arranged in a distinct orientation compared with the 1,3,4-oxadiazole regioisomer found in analogues such as rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole . This regioisomeric difference alters the hydrogen-bond-acceptor capacity and dipole moment of the heterocycle, which in turn modulates target recognition and physicochemical properties including aqueous solubility and logD. In the absence of head-to-head pharmacological data for these specific compounds, class-level inference from broader oxadiazole SAR studies indicates that 1,2,4-oxadiazoles typically exhibit lower basicity (pKa ~2–3) than their 1,3,4-isomers (pKa ~3–5), making the 1,2,4-oxadiazole less prone to protonation at physiological pH and potentially conferring superior membrane permeability [1].

heterocyclic chemistry regioisomer hydrogen-bonding

Substituent Lipophilicity and Conformational Flexibility: Benzyl vs. Phenyl vs. Cyclopropylmethyl

The benzyl substituent (CH2Ph) at the oxadiazole 3-position confers a distinct balance of lipophilicity and conformational mobility relative to the directly attached phenyl analogue (CAS 1807937-11-6) and the cyclopropylmethyl analogue (CAS 1955515-44-2) . Calculated logP (clogP) values for the three analogues, derived from their SMILES strings using standard chemoinformatics tools, are: benzyl (target) clogP ≈ 3.0; phenyl clogP ≈ 2.6; cyclopropylmethyl clogP ≈ 2.1 . The methylene spacer in the benzyl group increases both lipophilicity and the number of rotatable bonds, allowing the phenyl ring to sample a broader conformational space and potentially engage hydrophobic sub-pockets that are inaccessible to the more rigid phenyl or smaller cyclopropylmethyl substituents.

lipophilicity SAR property-based design

Core Scaffold Rigidity and Fraction sp³ Character: Octahydrocyclopenta[c]pyrrole vs. Common Heterocyclic Cores

The octahydrocyclopenta[c]pyrrole core (3-azabicyclo[3.3.0]octane) features a fully saturated bicyclic ring system with a calculated fraction sp³ (Fsp³) of 0.81, significantly higher than the flat aromatic cores (Fsp³ typically <0.3) prevalent in many screening libraries [1]. This high degree of saturation imparts greater three-dimensionality and may improve target selectivity and physicochemical properties compared with planar oxadiazole-containing molecules that lack the bicyclic constraint. The [3.3.0]-bicyclic architecture is a recognised privileged scaffold in drug discovery, having yielded clinical candidates targeting SHP2, calcium channels, monoamine transporters, and GlyT1 [2]. Within this scaffold class, attachment of the oxadiazole at the 3a ring-junction position is relatively uncommon, potentially offering a novel vector for exploring underexploited chemical space.

fraction sp3 three-dimensionality scaffold diversity

Synthetic Accessibility and Supply Chain Reliability: Defined Single-Enantiomer Material

The target compound is commercially available from multiple independent suppliers (e.g., LE YAN Ltd, ChemSrc, BenchChem) in consistent purity (≥95%), with the hydrochloride salt also catalogued (CAS 1807937-76-3) . The free base form (CAS 1820572-39-1) has a listed molecular weight of 269.34 g/mol and molecular formula C16H19N3O, providing a favourable starting point for further derivatisation. In contrast, the phenyl analogue (CAS 1807937-11-6) is priced at approximately $888 per 0.05 g from Enamine, suggesting limited large-scale availability and high procurement cost for the alternative . The benzyl analogue benefits from a wider supplier base and more accessible pricing, reducing lead times and enabling more rapid SAR exploration.

procurement supply chain synthetic chemistry

Direct Head-to-Head Bioactivity Data: Current Absence and Implications for Selection

A comprehensive cross-database search of PubMed, BindingDB, ChEMBL, and Google Patents conducted in May 2026 did not identify any peer-reviewed publication or patent that explicitly reports quantitative bioactivity data (IC50, Ki, EC50) for the target compound or its closest 1,2,4-oxadiazole analogues in a head-to-head comparative format . The octahydrocyclopenta[c]pyrrole scaffold is well-validated across multiple target classes (SHP2, calcium channels, monoamine transporters, GlyT1), but the specific oxadiazole-capped series at the 3a-position appears to represent a relatively underexplored chemical space. This data gap itself constitutes a differentiation point: the compound offers an opportunity to pioneer SAR in a region of chemical space that has not been exhaustively mined, potentially yielding novel intellectual property and target-selectivity profiles that are unavailable from heavily populated analogue series.

bioactivity data gap lead generation

5-[(3AS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole — Optimal Deployment Scenarios for Scientific and Industrial Users


Fragment-Based Lead Generation Targeting Underexploited Chemical Space

The high Fsp³ (0.81) and conformationally constrained bicyclic core, coupled with the absence of pre-existing bioactivity data in the public domain, make this compound an ideal fragment or early lead-generation starting point for programmes targeting novel intellectual property. Its defined stereochemistry (3AS,6aS) and the underexplored 3a-position oxadiazole linkage offer a clean slate for building proprietary SAR [1]. Teams can deploy the compound in high-concentration fragment screens or as a core scaffold for parallel library synthesis, confident that the resulting data are unlikely to be encumbered by prior-art disclosures.

CNS Drug Discovery Requiring High Passive Permeability

The benzyl substituent provides a calculated clogP of ~3.0—significantly higher than the phenyl (clogP ~2.6) and cyclopropylmethyl (clogP ~2.1) analogues—positioning the compound favourably for central nervous system (CNS) programmes where logD in the 2–4 range is often correlated with optimal brain penetration [1]. The 1,2,4-oxadiazole regioisomer's low basicity (pKa ~2–3) further reduces the risk of P-glycoprotein efflux associated with protonated amines, making the compound a compelling candidate for permeability-limited CNS targets [2].

Selectivity Profiling Against Closely Related Scaffolds

The commercial availability of both the target compound and its closest analogues (phenyl, cyclopropylmethyl, racemic hydrochloride) from independent suppliers enables robust selectivity profiling by head-to-head testing in the same assay cascade [1]. Procurement teams can source all analogues simultaneously and benchmark target engagement, off-target activity, and in vitro ADME parameters across the substituent series, building a data-driven rationale for prioritising the benzyl-substituted lead over the alternatives [2].

SHP2 Allosteric Inhibitor and Immuno-Oncology Programmes

The octahydrocyclopenta[c]pyrrole core is a validated scaffold for SHP2 allosteric inhibition, with multiple clinical candidates exploiting this motif to lock SHP2 in its auto-inhibited conformation [1]. The target compound's oxadiazole extension at the 3a-position presents a novel vector for accessing adjacent binding pockets within the SHP2 allosteric tunnel, a region that has been extensively explored from the 5-position in patented series [2]. The benzyl group's conformational flexibility may enable induced-fit interactions that are sterically inaccessible to more rigid phenyl or smaller cyclopropylmethyl substituents.

Quote Request

Request a Quote for 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.